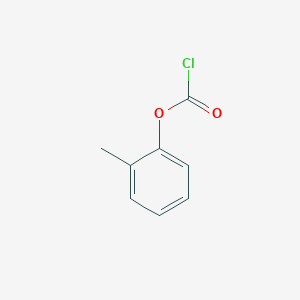
4,5-Dicloroftalimida
Descripción general
Descripción
4,5-Dichlorophthalimide, also known as 4,5-DCI, is an organic compound belonging to the phthalimide family. This compound is used in a variety of applications due to its unique properties, such as its solubility, stability, and reactivity. It is a white, odorless, crystalline solid with a melting point of 156-158°C. 4,5-DCI is a versatile reagent and has been used in a variety of fields, including pharmaceuticals, biochemistry, and organic synthesis.
Aplicaciones Científicas De Investigación
Síntesis orgánica
4,5-Dicloroftalimida: es un reactivo versátil en la síntesis orgánica. Se utiliza en la preparación de 5′-N-(4′′,5′′-dicloroftaloyl)-3′-azido-2′,3′-dideoxi-timidina , que es un compuesto de interés en la investigación de análogos de nucleósidos. Además, sirve como material de partida para la síntesis de ácido 2-amino-4,5-diclorobenzoico , un compuesto que se puede utilizar para crear diversos derivados del benceno con posibles aplicaciones en productos farmacéuticos y agroquímicos.
Investigación farmacéutica
En la investigación farmacéutica, la this compound se emplea como un intermedio clave. Se utiliza notablemente en la síntesis de compuestos relacionados con fármacos antirretrovirales . Estos compuestos sintetizados son cruciales para desarrollar medicamentos que pueden inhibir virus, incluido el VIH, jugando un papel importante en el avance de la terapia antiviral.
Ciencia de los materiales
Las propiedades del compuesto lo hacen adecuado para aplicaciones en la ciencia de los materiales. Se utiliza en la síntesis de octacloro-Cu-ftalocianina , un químico que es integral para producir materiales como tintes y pigmentos. Estos materiales tienen una amplia gama de aplicaciones industriales, incluidas las tintas de impresión y los recubrimientos.
Química analítica
En la química analítica, los derivados de la this compound se utilizan como reactivos. Por ejemplo, su papel en la síntesis de 7-terc-butil-tiantreno-2,3-dicarboxílico inmida puede ser fundamental para desarrollar nuevos métodos analíticos para la detección y cuantificación química.
Estudios ambientales
Este compuesto también es relevante en los estudios ambientales. Sus derivados se pueden utilizar para estudiar la degradación de contaminantes ambientales . Comprender estos procesos es esencial para desarrollar estrategias para mitigar el impacto de las sustancias peligrosas en los ecosistemas.
Aplicaciones industriales
Finalmente, la this compound encuentra su uso en diversas aplicaciones industriales. Actúa como aditivo para mejorar la enantioselectividad en reacciones de hidrogenación asimétrica , que son cruciales para producir sustancias enantioméricamente puras que se utilizan en productos químicos especializados y productos farmacéuticos.
Safety and Hazards
4,5-Dichlorophthalimide is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be a valuable reactant in the synthesis of various compounds .
Mode of Action
It is used as a reactant in the synthesis of various compounds, indicating that it likely interacts with other molecules to form new chemical structures .
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it may play a role in several biochemical reactions .
Propiedades
IUPAC Name |
5,6-dichloroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPBDGMPYPSJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290955 | |
| Record name | 4,5-Dichlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15997-89-4 | |
| Record name | 15997-89-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dichlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichlorophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4,5-dichlorophthalimide in organic synthesis?
A1: 4,5-Dichlorophthalimide serves as a valuable reagent in organic synthesis, particularly as a nucleophilic partner in phosphine-catalyzed allylic substitution reactions. [, ] This approach allows for the efficient synthesis of various compounds, including N-protected β-aminophosphonic acid esters. []
Q2: How does 4,5-dichlorophthalimide contribute to the synthesis of β-aminophosphonic acid esters?
A2: Studies have demonstrated that 4,5-dichlorophthalimide reacts with 2-(diethylphosphonyl)-substituted allylic acetates in the presence of a phosphine catalyst. [] This reaction proceeds through a tandem SN2'-SN2' mechanism, resulting in the formation of N-protected β-aminophosphonic acid esters with high regiospecificity. [] You can find more details about this reaction in the research paper by Taylor et al. []
Q3: Can 4,5-dichlorophthalimide be used to create chiral compounds?
A3: Yes, research indicates that using a chiral phosphine catalyst, such as (R)-Cl-MeO-BIPHEP, alongside 4,5-dichlorophthalimide in the allylic substitution of Morita-Baylis-Hillman acetates can lead to dynamic kinetic resolution. [] This method allows for the synthesis of chiral allylic amination products from racemic starting materials. []
Q4: Beyond its role in phosphine-catalyzed reactions, what other synthetic applications does 4,5-dichlorophthalimide have?
A4: 4,5-Dichlorophthalimide serves as a crucial precursor in synthesizing various heterocyclic compounds. One notable example is its use in preparing thianthrene-2,3,7,8-tetracarboxylic dianhydride. [] This synthesis involves reacting 4,5-dichlorophthalimide with thiobenzamide, thioacetamide, or sodium sulfide through nucleophilic aromatic substitution. [] The resulting dianhydride is then polymerized with aromatic diamines to create thianthrene-containing polyimides. []
Q5: What are the structural characteristics of 4,5-dichlorophthalimide?
A5: While the provided abstracts don't specify spectroscopic data, the molecular formula of 4,5-dichlorophthalimide is C8H3Cl2NO2. The structure consists of a phthalimide core with two chlorine atoms substituted at the 4 and 5 positions of the benzene ring. You can find structural details of 4,5-dichlorophthalimide derivatives in the study by Baldry et al. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)
![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)
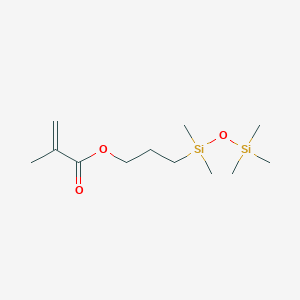
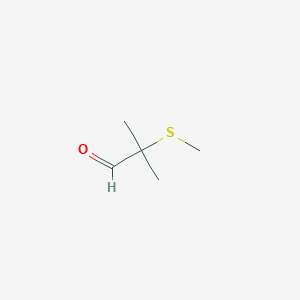

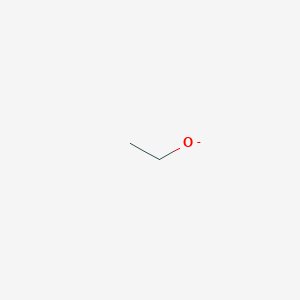
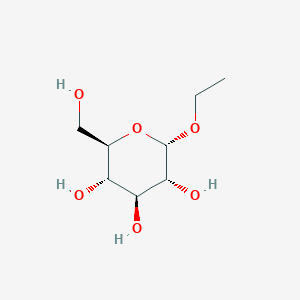


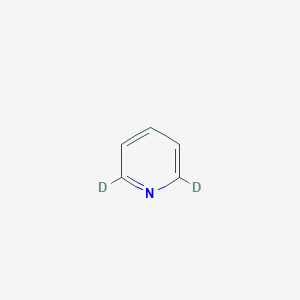
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)


